Dofequidar fumarate, also known as MS-209, is a synthetic quinoline derivative. [] It is classified as a multidrug resistance (MDR) modulating agent. [, ] In scientific research, Dofequidar is primarily used for its ability to reverse MDR in cancer cells, making them more susceptible to chemotherapy. [, ]
The synthesis of dofequidar fumarate involves several steps that have been optimized in various studies. The compound is synthesized from simpler quinoline derivatives through a series of reactions, which typically include:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For example, reactions may be conducted at elevated temperatures (e.g., 80-100°C) for several hours and monitored using thin-layer chromatography to ensure completion.
The molecular structure of dofequidar fumarate can be represented as follows:
Dofequidar features a complex structure characterized by:
The three-dimensional conformation of dofequidar has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, revealing crucial information about its binding interactions with target proteins.
Dofequidar undergoes various chemical reactions that are significant for its therapeutic applications:
Dofequidar's primary mechanism involves the inhibition of P-glycoprotein-mediated drug efflux. This process can be broken down into several key points:
Dofequidar fumarate exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for therapeutic use.
Dofequidar has several significant applications in cancer therapy:
The discovery of ATP-binding cassette (ABC) transporters revolutionized oncology by explaining intrinsic and acquired chemoresistance. P-glycoprotein (ABCB1/P-gp), identified in 1976, was the first ABC transporter linked to multidrug resistance (MDR), capable of effluxing diverse chemotherapeutics like anthracyclines and taxanes [3] [8]. This led to the "P-gp hypothesis," proposing that inhibiting efflux pumps could restore drug sensitivity. Three generations of inhibitors followed:
Table 1: Evolution of ABC Transporter Inhibitors
Generation | Examples | Key Advantages | Limitations |
---|---|---|---|
First | Verapamil, Cyclosporine A | Rapid repurposing potential | Non-specific toxicity; low potency |
Second | Valspodar, Biricodar | Enhanced target affinity | CYP450-mediated drug interactions |
Third | Dofequidar, Tariquidar | Nanomolar potency; no CYP3A4 inhibition | Clinical efficacy variability |
Despite decades of research, clinical validation remains challenging due to tumor heterogeneity, compensatory resistance mechanisms, and overlapping substrate specificity among ABC transporters (e.g., ABCG2/BCRP, ABCC1/MRP1) [3] [5].
Dofequidar emerged as a potent third-generation inhibitor targeting ABCB1/P-gp. Its development addressed critical flaws of earlier inhibitors:
Table 2: Dofequidar’s Biochemical and Functional Profile
Property | Characteristics |
---|---|
Molecular Target | ABCB1/P-gp; weak inhibition of ABCG2 |
Inhibition Mechanism | Competitive substrate binding; blocks drug efflux without ATP hydrolysis stimulation |
Key Preclinical Models | KB-V1 epidermoid carcinoma; Huh7/PLC liver cancer; murine xenografts |
Clinical Application | Combined with docetaxel for solid tumors (Phase III) |
ABCG2/BCRP is a critical mediator of CSC resilience. Unlike ABCB1, ABCG2 functions as a "half-transporter" requiring dimerization to efflux substrates like mitoxantrone, topotecan, and doxorubicin [5] [8]. Its role in CSCs includes:
Figure: Proposed Mechanism of Dofequidar in CSC Targeting
Chemotherapy (e.g., Docetaxel/Doxorubicin) ↓ CSC Membrane: ABCB1/ABCG2 Efflux Pumps ↓ Dofequidar Binding → Blocks Drug Extrusion ↓ Accumulation of Intracellular Chemotherapy ↓ DNA Damage & Apoptosis in CSCs
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7